molecular formula C6H9FO2S B2354422 Cyclohex-3-ene-1-sulfonyl fluoride CAS No. 2126160-97-0

Cyclohex-3-ene-1-sulfonyl fluoride

Cat. No.: B2354422
CAS No.: 2126160-97-0
M. Wt: 164.19
InChI Key: DHDPOUVIDIJKFN-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO2S. It belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-3-ene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of cyclohex-3-ene using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .

Industrial Production Methods

In industrial settings, this compound is typically produced through the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method is favored due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride, sulfuryl fluoride gas, and other fluorinating agents. These reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives .

Scientific Research Applications

Cyclohex-3-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Chemical Biology: It serves as a covalent probe for targeting specific amino acids or proteins in biological systems.

    Drug Discovery: It is used in the development of novel pharmaceuticals due to its unique reactivity and stability.

    Materials Science: It is employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohex-3-ene-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. It can form covalent bonds with nucleophilic sites in target molecules, such as amino acids or proteins. This interaction can lead to the inactivation of enzymes or the modification of biological pathways .

Comparison with Similar Compounds

Cyclohex-3-ene-1-sulfonyl fluoride is unique compared to other sulfonyl fluorides due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its balance of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

cyclohex-3-ene-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDPOUVIDIJKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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